molecular formula C15H19NO B11880493 4-(1-Isopropoxyethyl)naphthalen-1-amine

4-(1-Isopropoxyethyl)naphthalen-1-amine

Cat. No.: B11880493
M. Wt: 229.32 g/mol
InChI Key: NVTAAHJTJAKCCE-UHFFFAOYSA-N
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Description

4-(1-Isopropoxyethyl)naphthalen-1-amine is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is part of the polycyclic aromatic hydrocarbons family and is primarily used for research purposes . Its structure consists of a naphthalene ring substituted with an isopropoxyethyl group and an amine group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropoxyethyl)naphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Substitution Reaction: An isopropoxyethyl group is introduced to the naphthalene ring through a substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropoxyethyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, substituted naphthalenes, and amine derivatives .

Scientific Research Applications

4-(1-Isopropoxyethyl)naphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Isopropoxyethyl)naphthalen-1-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an isopropoxyethyl group and an amine group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

4-(1-propan-2-yloxyethyl)naphthalen-1-amine

InChI

InChI=1S/C15H19NO/c1-10(2)17-11(3)12-8-9-15(16)14-7-5-4-6-13(12)14/h4-11H,16H2,1-3H3

InChI Key

NVTAAHJTJAKCCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)C1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

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